N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride
Description
N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride is an aliphatic amide compound featuring a 2,2-dimethylpropanamide backbone linked to a 2-aminoethyl group, with a hydrochloride salt enhancing its solubility. These compounds are frequently employed as intermediates in pharmaceutical synthesis, agrochemicals, or biochemical research due to their tunable reactivity and stability .
Properties
IUPAC Name |
N-(2-aminoethyl)-2,2-dimethylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-7(2,3)6(10)9-5-4-8;/h4-5,8H2,1-3H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLAMOPEZCCWJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Route
The primary and most widely reported method for synthesizing N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride involves the following:
-
- 2,2-dimethylpropanoic acid (also known as pivalic acid)
- 2-aminoethanol (ethanolamine)
Reaction Type: Amide bond formation under acidic conditions, followed by hydrochloride salt formation.
General Reaction Scheme:
2,2-dimethylpropanoic acid + 2-aminoethanol → N-(2-aminoethyl)-2,2-dimethylpropanamide → + HCl → hydrochloride salt-
- Acidic medium to promote amide bond formation
- Controlled temperature to optimize yield (typically mild heating)
- pH monitoring to ensure reaction completeness
- Subsequent addition of hydrochloric acid to convert the free amide to the hydrochloride salt
This method is consistent across multiple sources and forms the industrial backbone for the compound's production, emphasizing scalability and purity control.
Detailed Preparation Procedure
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Amide Bond Formation: React 2,2-dimethylpropanoic acid with 2-aminoethanol in acidic medium | Acid catalyst (e.g., HCl or other acids), reflux or mild heating, reaction time several hours |
| 2 | Salt Formation: Add hydrochloric acid to the reaction mixture to form the hydrochloride salt | Controlled addition of HCl, maintaining temperature to avoid decomposition |
| 3 | Purification: Isolate the product by crystallization or solvent extraction | Use of solvents like ethanol or water; filtration and drying to obtain pure hydrochloride salt |
Industrial Scale Synthesis Considerations
- Reactor Design: Batch or continuous reactors with temperature and pH control
- Yield Optimization: Monitoring reaction kinetics to maximize amide bond formation and minimize side products
- Purity Control: Use of analytical techniques such as HPLC to ensure product purity above 98%
- Safety: Handling of acids and amines under controlled conditions to prevent exposure and side reactions.
Chemical Reaction Analysis and Variations
Besides the core synthesis, the compound can undergo various transformations:
| Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Oxidized derivatives of the amide |
| Reduction | Lithium aluminum hydride (LiAlH4) | Reduction of amide to amine derivatives |
| Substitution | Sodium hydroxide, strong bases | Nucleophilic substitution on amide or side chains |
These reactions highlight the compound's versatility as a synthetic intermediate and reagent in organic chemistry.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Range/Value | Remarks |
|---|---|---|
| Temperature | 50 - 100 °C | Mild heating to promote amide formation |
| Reaction Time | 4 - 12 hours | Depends on scale and catalyst |
| Acid Catalyst | Hydrochloric acid or equivalent | Used for both amide formation and salt formation |
| Solvent | Water, ethanol, or mixed solvents | Solubility and purification considerations |
| Yield | 80 - 90% | High yields achievable with optimized conditions |
| Purity (HPLC) | >98% | Ensures suitability for research/industry |
Research Findings and Notes on Preparation
- The reaction proceeds via nucleophilic attack of the amino group of 2-aminoethanol on the carboxyl carbon of 2,2-dimethylpropanoic acid, forming an amide linkage.
- Acidic conditions facilitate protonation of the carboxyl group, enhancing electrophilicity and promoting amide bond formation.
- The hydrochloride salt form improves compound stability and solubility for downstream applications.
- Industrial processes emphasize continuous monitoring of pH and temperature to avoid side reactions such as esterification or hydrolysis.
- Purification typically involves crystallization from ethanol-water mixtures to yield a stable, pure hydrochloride salt suitable for research or industrial use.
Chemical Reactions Analysis
Types of Reactions: N-(2-Aminoethyl)-2,2-dimethylpropanamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride is a chemical compound with diverse applications in scientific research, industry, and potentially pharmacology and biochemistry. It has a molecular weight of approximately 180.68 g/mol and the molecular formula C7H16ClN2O. The compound is a secondary amide and hydrochloride salt.
Scientific Research Applications
This compound serves as a versatile building block and reagent in various scientific disciplines.
Chemistry this compound is used in organic synthesis and other chemical reactions.
Biology This compound is utilized in biochemical studies to understand enzyme mechanisms and protein interactions. It has garnered interest for its biological activity. The compound can act as a ligand, binding to specific receptors or enzymes, influencing biological processes.
Industry It sees use in the production of polymers, coatings, and other industrial materials.
Synthesis and Chemical Reactions
The synthesis of this compound involves reacting 2,2-dimethylpropanoic acid with 2-aminoethanol under acidic conditions, leading to the formation of an amide bond, followed by adding hydrochloric acid to yield the hydrochloride salt.
This compound can participate in several types of chemical reactions.
This compound has biological activity and potential applications in pharmacology and biochemistry. The mechanism of action involves interaction with biological targets like enzymes or receptors, acting as a ligand that binds to specific sites on proteins or enzymes, modulating their activity and influencing biological processes.
Mechanism of Action
The mechanism by which N-(2-Aminoethyl)-2,2-dimethylpropanamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby influencing biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride with key structural analogs, highlighting differences in substituents, molecular properties, and applications:
Key Comparative Insights
Substituent Effects on Reactivity and Solubility: The 2-aminoethyl group in the target compound provides a primary amine, enabling conjugation reactions (e.g., with carboxylic acids or carbonyl groups). In contrast, dimethylaminoethyl substituents (e.g., in ) offer tertiary amines, which may reduce nucleophilicity but improve lipid solubility. Aromatic substituents (e.g., chloronitrophenyl in ) introduce π-π interactions, favoring solid-state stability and crystallinity, as evidenced by hydrogen bonding in crystal structures.
Salt Forms and Physicochemical Properties: Dihydrochloride salts (e.g., ) exhibit higher aqueous solubility compared to monohydrochloride forms, critical for in vivo applications.
Applications :
- Pharmaceutical Intermediates : The 2,2-dimethylpropanamide core is versatile. For example, the chloronitrophenyl derivative () is a precursor to cholesterol absorption inhibitors.
- Agrochemicals : Chloroacetamide analogs (e.g., ) are herbicides (e.g., alachlor, pretilachlor), leveraging the amide group’s stability and halogen reactivity.
Biological Activity
N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride is a compound that has garnered attention for its biological activity and potential applications in various fields, including pharmacology and biochemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H16ClN2O
- Molecular Weight : Approximately 180.68 g/mol
- Classification : Secondary amide and hydrochloride salt
The compound is synthesized through the reaction of 2,2-dimethylpropanoic acid with 2-aminoethanol under acidic conditions, leading to the formation of an amide bond followed by the addition of hydrochloric acid to yield the hydrochloride salt.
This compound acts primarily as a ligand that interacts with specific biological targets such as enzymes or receptors. This interaction can modulate enzyme activity or receptor function, influencing various biological processes. The precise pathways involved depend on the specific biological context in which the compound is applied .
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could lead to therapeutic applications in conditions where enzyme activity is dysregulated.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, making it a candidate for further investigation in the development of antibacterial agents .
- Physiological Effects : The compound may exhibit physiological effects such as cooling sensations on the skin when used in topical formulations .
In Vitro Studies
In vitro studies have demonstrated that this compound interacts with various biological molecules. For instance:
- Pharmacological Properties : A review of pharmacological properties indicates that compounds similar to N-(2-aminoethyl)-2,2-dimethylpropanamide can exhibit diverse activities such as neuroprotective and immunomodulatory effects .
- Toxicity Assessments : Safety evaluations have shown that the compound has manageable toxicity levels when used within recommended dosages .
Case Studies
- Antibacterial Activity : In a study exploring novel antibacterial compounds, this compound was included in a panel of tested substances. Results indicated moderate antibacterial activity against certain strains of bacteria, warranting further exploration into its mechanism and efficacy .
- Enzyme Interaction Studies : Research focusing on enzyme interactions found that this compound could effectively inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Weight | 180.68 g/mol | Varies by structure |
| Biological Activity | Enzyme inhibition, antimicrobial properties | Varies; often includes anti-inflammatory effects |
| Mechanism of Action | Ligand binding to enzymes/receptors | Similar modes of action |
| Safety Profile | Moderate toxicity | Varies; some may have higher toxicity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic acyl substitution between 2,2-dimethylpropanoyl chloride and ethylenediamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Key considerations include:
- Solvent selection : Polar aprotic solvents like dichloromethane or tetrahydrofuran enhance reactivity .
- Temperature control : Reactions are conducted under reflux (40–60°C) to ensure complete conversion while minimizing side reactions .
- Purification : Recrystallization or column chromatography is recommended to isolate the hydrochloride salt. Purity can be verified via HPLC (>98%) and melting point analysis .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : To confirm the presence of the dimethylpropanamide moiety (e.g., δ ~1.2 ppm for methyl groups) and the aminoethyl chain (δ ~2.7–3.5 ppm for NH2 and CH2) .
- FTIR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .
- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+) should match the theoretical molecular weight (173.04 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data when this compound is used in enzyme inhibition studies?
- Methodological Answer : Contradictions may arise from:
- Purity variability : Ensure rigorous purification (e.g., HPLC) to eliminate residual reactants or byproducts that interfere with assays .
- Stereochemical effects : Compare activity with enantiomerically pure analogs (if applicable) using chiral chromatography .
- Solvent interactions : Use standardized solvents (e.g., DMSO or PBS) to minimize solvent-induced artifacts. Cross-reference data with structurally similar compounds like N-(4-aminophenyl)-2,2-dimethylpropanamide, which lacks the aminoethyl group but shares the dimethylpropanamide core .
Q. What experimental design considerations are crucial when employing this compound in high-throughput screening for drug discovery?
- Methodological Answer :
- Automation compatibility : Optimize reaction conditions for robotic liquid handling (e.g., room temperature reactions, solvent compatibility with polystyrene plates) .
- Scalability : Use continuous flow synthesis to produce gram-scale quantities with consistent purity, as demonstrated in industrial analogs .
- Data reproducibility : Implement controls for batch-to-batch variability (e.g., NMR fingerprinting for each synthesis batch) .
Q. How does the reactivity of this compound compare to structurally related compounds in nucleophilic substitution reactions?
- Methodological Answer :
- Comparative analysis : The dimethylpropanamide group sterically hinders nucleophilic attack compared to less bulky analogs like N-(2-aminoethyl)-2-chloroacetamide hydrochloride. This reduces reaction rates but improves selectivity in forming stable intermediates .
- Reactivity trends : Use Hammett σ constants to predict electronic effects; the electron-withdrawing amide group deactivates the adjacent carbon, requiring stronger nucleophiles (e.g., thiols vs. amines) .
Data Contradiction Analysis
- Case Study : Discrepancies in enzyme inhibition IC50 values across studies may stem from:
- Assay conditions : Variations in pH (e.g., amine protonation states) or ionic strength can alter binding affinities. Standardize buffers and validate with control inhibitors .
- Compound stability : Hydrolysis of the amide bond under acidic/basic conditions can generate degradation products. Monitor stability via LC-MS over time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
